molecular formula C10H7NO6 B12893747 4-Methoxy-6-methyl-5-nitro-2-benzofuran-1,3-dione CAS No. 89586-40-3

4-Methoxy-6-methyl-5-nitro-2-benzofuran-1,3-dione

Cat. No.: B12893747
CAS No.: 89586-40-3
M. Wt: 237.17 g/mol
InChI Key: IARXUSZUQRPXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview: 4-Methoxy-6-methyl-5-nitro-2-benzofuran-1,3-dione (CAS 89586-40-3) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C 10 H 7 NO 6 and a molecular weight of 237.17 g/mol, this benzofuran-1,3-dione derivative is a valuable building block in medicinal and organic chemistry . Research Value and Applications: The benzofuran scaffold is a fundamental structural unit found in numerous natural products and synthetic materials with broad pharmacological activities . Compounds based on this core structure are extensively investigated for their diverse biological properties, which include serving as potential antimicrobial, antifungal, and antitumor agents . Researchers utilize derivatives like 4-Methoxy-6-methyl-5-nitro-2-benzofuran-1,3-dione as a key synthetic intermediate to develop new molecules for probing biological mechanisms and structure-activity relationships (SAR) . The presence of specific functional groups on the benzofuran core can be critical for interaction with biological targets, such as enzymes, making it a versatile template in drug discovery campaigns . Handling and Usage: This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications. It is not for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

CAS No.

89586-40-3

Molecular Formula

C10H7NO6

Molecular Weight

237.17 g/mol

IUPAC Name

4-methoxy-6-methyl-5-nitro-2-benzofuran-1,3-dione

InChI

InChI=1S/C10H7NO6/c1-4-3-5-6(10(13)17-9(5)12)8(16-2)7(4)11(14)15/h3H,1-2H3

InChI Key

IARXUSZUQRPXOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1[N+](=O)[O-])OC)C(=O)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-methyl-5-nitroisobenzofuran-1,3-dione typically involves the nitration of 4-methoxy-6-methylisobenzofuran-1,3-dione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methyl-5-nitroisobenzofuran-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-6-methyl-5-nitroisobenzofuran-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methyl-5-nitroisobenzofuran-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 4-Methoxy-6-methyl-5-nitro-2-benzofuran-1,3-dione, key comparisons are drawn with analogs sharing the benzofuran-1,3-dione core or nitro/methoxy substituents. The following analysis integrates data from synthesis, physicochemical properties, and biological activity:

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Core Structure Substituents LogP (ClogP) Key Functional Impact Reference
4-Methoxy-6-methyl-5-nitro-2-benzofuran-1,3-dione Benzofuran-1,3-dione 4-OCH3, 6-CH3, 5-NO2 ~2.5 (est.) High polarity, electrophilic NO2 [4]
5-Methyl-6-(6-methyl-1,3-dioxo-2-benzofuran-5-yl)-2-benzofuran-1,3-dione Benzofuran-1,3-dione 5-CH3, 6-CH3 ~1.8 (est.) Reduced polarity, enhanced stability [4]
Piperazine-2,3-dione derivatives Piperazine-2,3-dione Varied arylalkyl groups 1.2–3.5 Improved lipophilicity [2]
Indolin-2,3-dione derivatives Indolin-2,3-dione Arylpiperazine substituents 2.0–2.8 σ2 receptor selectivity [3]

Note: LogP values for benzofuran-diones are estimated based on structural similarity to reported analogs.

Biological Activity

4-Methoxy-6-methyl-5-nitro-2-benzofuran-1,3-dione (CAS No. 89586-40-3) is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following properties:

PropertyValue
Molecular Formula C10H7NO6
Molecular Weight 237.17 g/mol
IUPAC Name 4-methoxy-6-methyl-5-nitro-2-benzofuran-1,3-dione
InChI Key IARXUSZUQRPXOT-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(=C1N+[O-])OC)C(=O)OC2=O

Antimicrobial Activity

Research indicates that 4-Methoxy-6-methyl-5-nitro-2-benzofuran-1,3-dione exhibits significant antimicrobial properties. Its mechanism includes disruption of microbial cell membranes and inhibition of essential enzymes. Studies have shown that derivatives of benzofuran compounds often possess potent activity against various bacterial strains.

In a comparative study, the compound was tested against several gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 mg/mL to 1 mg/mL, demonstrating comparable efficacy to clinically used antimicrobial agents .

Anticancer Activity

The anticancer potential of 4-Methoxy-6-methyl-5-nitro-2-benzofuran-1,3-dione has been explored in various studies. It has been observed to induce apoptosis in cancer cells through the activation of specific signaling pathways and inhibition of cell proliferation. For instance, it was found that introducing methyl groups at certain positions on the benzofuran ring significantly enhances antiproliferative activity against cancer cell lines .

A notable study indicated that compounds with methoxy groups at position C–6 exhibited superior potency compared to those with substitutions at other positions. Specifically, a derivative with a methyl group at C–3 and a methoxy group at C–6 showed 2–4 times greater potency than its unsubstituted counterpart .

The biological activity of 4-Methoxy-6-methyl-5-nitro-2-benzofuran-1,3-dione can be attributed to its ability to undergo bioreduction due to the presence of the nitro group. This process generates reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the compound may inhibit specific enzymes or interfere with cellular signaling pathways critical for microbial survival and cancer cell growth.

Study on Antimycobacterial Activity

A study focused on synthesizing benzofuran derivatives for their antimycobacterial activity against Mycobacterium tuberculosis (MTB). Among the tested compounds, those structurally similar to 4-Methoxy-6-methyl-5-nitro-2-benzofuran-1,3-dione demonstrated profound activity with low toxicity towards mammalian cells, indicating their potential as therapeutic agents against tuberculosis .

Synthesis and Biological Evaluation

Another investigation synthesized various benzofuran derivatives and evaluated their biological activities. The results indicated that modifications on the benzofuran ring significantly influenced both antimicrobial and anticancer properties. For example, compounds with electron-withdrawing groups displayed enhanced activity compared to those with electron-donating groups .

Q & A

Q. What are the common synthetic routes for 4-Methoxy-6-methyl-5-nitro-2-benzofuran-1,3-dione, and how do reaction conditions affect yield and purity?

Synthesis typically involves multi-step functionalization of benzofuran derivatives. For example, a cascade [3,3]-sigmatropic rearrangement strategy using NaH in THF at 0°C enables regioselective substitution (e.g., benzyloxy or methoxy groups) . Alternative methods include oxidative coupling with hexafluoropropan-2-ol and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) at room temperature, which minimizes thermal decomposition . Yield and purity depend on stoichiometry, solvent polarity, and temperature control—higher yields (>80%) are achieved under inert atmospheres with rigorous drying of reagents .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

1H/13C NMR and high-resolution mass spectrometry (HRMS) are critical. The methoxy group (δ ~3.8–4.0 ppm in 1H NMR) and nitro group (distinctive IR stretches at ~1520 cm⁻¹ and 1350 cm⁻¹) provide diagnostic signals. HRMS confirms molecular mass (e.g., [M+H]+ at m/z 279.0375 for C₁₁H₉NO₆) . X-ray crystallography is recommended for resolving ambiguous stereochemistry in derivatives .

Q. What safety precautions are necessary when handling this compound due to its reactive functional groups?

The nitro group poses explosion risks under friction or heat. Storage below -20°C in amber vials is advised to prevent photodegradation . Use blast shields during nitration steps, and avoid mixing with reducing agents. Personal protective equipment (PPE) must include nitrile gloves and fume hoods for aerosolized particulates .

Advanced Research Questions

Q. How does the presence of nitro and methoxy groups influence the compound's reactivity in electrophilic substitution reactions?

The nitro group is a strong electron-withdrawing meta-director, while the methoxy group is electron-donating and ortho/para-directing. Competitive directing effects necessitate careful optimization. For example, nitration of the parent benzofuran requires mixed acid (HNO₃/H₂SO₄) at 0°C to favor nitro addition at the 5-position, avoiding over-nitration . Computational studies (DFT) can predict charge distribution to guide regioselectivity .

Q. What strategies can mitigate competing side reactions during the nitration of 4-Methoxy-6-methyl-2-benzofuran-1,3-dione?

  • Protecting groups : Temporarily silylate the methoxy group to prevent unwanted sulfonation.
  • Low-temperature kinetics : Slow addition of nitrating agents at -10°C reduces polysubstitution.
  • Solvent effects : Use polar aprotic solvents (e.g., DCM) to stabilize nitronium ion intermediates . Post-reaction quenching with ice-water minimizes decomposition .

Q. How can computational chemistry predict regioselectivity in the functionalization of this benzofuran derivative?

Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the 5-position shows higher electrophilicity due to nitro-group conjugation, aligning with experimental nitration outcomes . Transition-state modeling (e.g., sigmatropic rearrangements) can validate proposed mechanisms .

Q. When unexpected byproducts form during synthesis, what analytical approaches identify their structures?

  • LC-MS/MS : Detects trace impurities via fragmentation patterns.
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in diastereomers.
  • X-ray crystallography : Definitive for crystalline byproducts, as used in confirming dihydrobenzofuran intermediates .

Q. What are the challenges in scaling up the synthesis while maintaining regiochemical control, and how can they be addressed?

Scaling introduces heat transfer inefficiencies, leading to thermal decomposition. Solutions include:

  • Flow chemistry : Enables precise temperature control during nitration .
  • Catalytic methods : Use Lewis acids (e.g., FeCl₃) to reduce reagent excess and improve atom economy .
  • In situ monitoring : Raman spectroscopy tracks reaction progress to optimize quenching times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.